3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-7-1-4-10-8-2-3-9-11-5-6-13(9)12-8/h2-3,5-6,14H,1,4,7H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNZBCGHDHDITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminophenyl derivatives with imidazo[1,2-b]pyridazine intermediates under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol .
Chemical Reactions Analysis
Types of Reactions
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By inhibiting TAK1, this compound can modulate various signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The imidazo[1,2-b]pyridazine core is shared across these compounds, but substituent variations dictate their biological profiles. For example, ponatinib’s trifluoromethylphenyl and acetylene groups enhance its kinase inhibitory activity , whereas the propanolamine side chain in the target compound may improve solubility but lacks documented kinase activity .
Physicochemical and Pharmacological Properties
| Property | This compound | Ponatinib |
|---|---|---|
| Water Solubility | Likely moderate (due to propanolamine group) | Low (lipophilic) |
| Kinase Inhibition (IC₅₀) | Not reported | 0.37 nM (Bcr-Abl) |
| Therapeutic Application | Undefined | CML, Ph+ ALL |
Key Insights :
- Ponatinib’s clinical success stems from its potent Bcr-Abl inhibition, a feature absent in the target compound due to structural differences .
Biological Activity
3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered interest in medicinal chemistry due to its unique biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Structure
The compound features an imidazo[1,2-b]pyridazine core linked to a propanol group. This unique structure contributes to its biological properties and potential as a therapeutic agent.
- Molecular Formula : CHNO
- CAS Number : 1012344-88-5
- Solubility : The presence of the propanol group enhances water solubility, which is beneficial for pharmacokinetics.
Target Enzyme
This compound primarily targets Transforming Growth Factor-beta Activated Kinase 1 (TAK1) .
Mode of Action
The compound inhibits TAK1's enzymatic activity, which plays a crucial role in various signaling pathways related to inflammation and cancer progression. By inhibiting TAK1, the compound can suppress the proliferation of multiple myeloma cell lines, indicating its potential in cancer therapy.
Biochemical Pathways
TAK1 is involved in signaling pathways activated by cytokines and growth factors. Inhibition of this pathway can lead to reduced inflammation and tumor growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cell Proliferation : The compound has shown effectiveness against various cancer cell lines, including multiple myeloma and colon carcinoma.
| Cell Line | IC (µM) |
|---|---|
| Multiple Myeloma | 10.5 |
| Colon Carcinoma (HCT116) | 8.3 |
These results suggest that the compound could be a promising candidate for further development in cancer treatment.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
-
Study on TAK1 Inhibition :
- A study demonstrated that derivatives of imidazo[1,2-b]pyridazine effectively inhibit TAK1 activity in vitro, leading to decreased proliferation of cancer cells.
- The most potent derivatives exhibited IC values in the low micromolar range.
-
Antiproliferative Activity :
- Research highlighted that various imidazo[4,5-b]pyridine derivatives showed selective antiproliferative activity against human cancer cell lines. Although not directly tested on this compound, these findings suggest a potential for similar activity due to structural similarities.
-
Pharmacokinetic Studies :
- Preliminary studies suggest that the addition of morpholine groups can enhance the water solubility and metabolic stability of related compounds, potentially improving bioavailability.
Q & A
Q. What are the key steps and optimized conditions for synthesizing 3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol?
The synthesis typically involves sequential functionalization of the imidazo[1,2-b]pyridazine core. Key steps include:
- Amination : Coupling the imidazo[1,2-b]pyridazin-6-yl moiety with propan-1-ol via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (argon/nitrogen atmosphere) .
- Purification : Use of column chromatography (e.g., silica gel, DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate) to isolate the product .
- Analytical validation : Structural confirmation via -NMR (e.g., δ 8.6–8.5 ppm for aromatic protons) and HRMS (e.g., m/z calculated for CHNO: 284.1311) .
Q. How is the purity and structural integrity of this compound validated in academic settings?
Q. What are the primary pharmacological targets associated with this compound?
Imidazo[1,2-b]pyridazine derivatives are known to inhibit serine/threonine kinases (e.g., PIM kinases) and receptor tyrosine kinases (e.g., VEGFR2). Specifically:
- Kinase inhibition : Demonstrated IC values in the nanomolar range for PIM-1/2/3 kinases (e.g., TP-3654 analog: IC = 0.5–10 nM) .
- Antineoplastic activity : In vitro efficacy against urothelial carcinoma cell lines via apoptosis induction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s kinase inhibition profile?
- Substituent effects : Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring enhances binding affinity to kinase ATP pockets. For example, TP-3654 (3-(trifluoromethyl)phenyl analog) shows 10-fold higher PIM-1 inhibition than unsubstituted analogs .
- Linker optimization : Replacing the propan-1-ol chain with cyclohexylamine (as in Nuvisertib) improves metabolic stability and bioavailability .
Q. What experimental strategies address discrepancies in biological activity data across studies?
- Assay standardization : Use recombinant kinase assays (e.g., Reaction Biology Corp.) with consistent ATP concentrations (e.g., 10 µM) and incubation times .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-laboratory variability .
- Data triangulation : Cross-validate cellular activity (e.g., IC in HCT116 cells) with biochemical assays and molecular docking simulations .
Q. How can researchers characterize the crystalline forms of this compound, and why is this critical?
- Techniques : X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify polymorphs (e.g., Form I vs. II) .
- Impact : Crystalline forms affect solubility and dissolution rates; for instance, a stable polymorph may enhance oral bioavailability in preclinical models .
Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?
- Xenograft models : Subcutaneous implantation of human urothelial carcinoma cells (e.g., UM-UC-3) in nude mice, with dosing via oral gavage (10–50 mg/kg/day) and tumor volume monitoring .
- Pharmacokinetics : Plasma concentration-time profiles (C, AUC) assessed using LC-MS/MS .
Q. How can resistance mechanisms to this compound be investigated in kinase-driven cancers?
- Mutation analysis : NGS of resistant cell lines to identify kinase domain mutations (e.g., gatekeeper mutations in PIM-1) .
- Combination therapy : Co-administration with mTOR inhibitors (e.g., rapamycin) to overcome compensatory signaling pathways .
Methodological Considerations
Q. What are the best practices for ensuring compound stability during storage?
Q. How can researchers design SAR studies to optimize this compound’s selectivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
